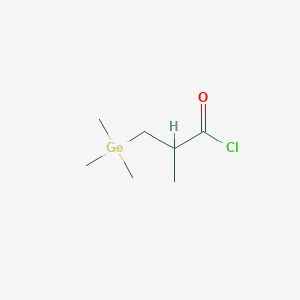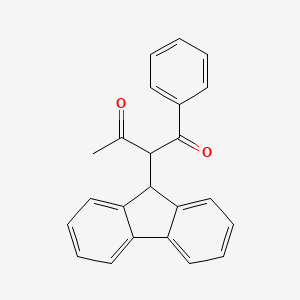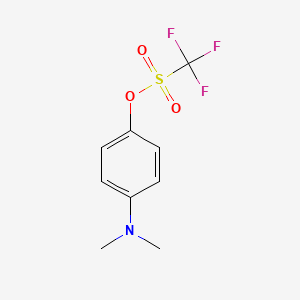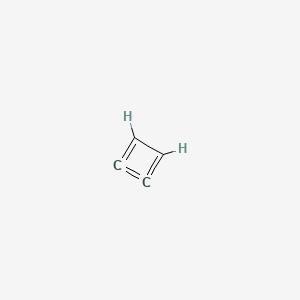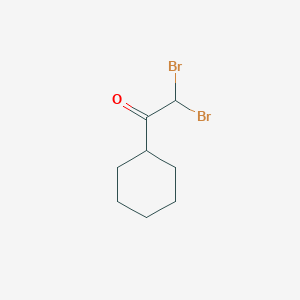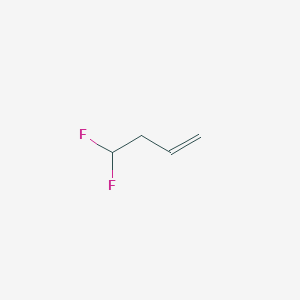
4,4-Difluorobut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluorobut-1-ene is an organic compound with the molecular formula C₄H₆F₂. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. The compound is notable for its two fluorine atoms attached to the fourth carbon atom, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4,4-Difluorobut-1-ene can be synthesized through various methods, including:
Fluorination of Alkenes: One common method involves the fluorination of butene derivatives using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or diethylaminosulfur trifluoride (DAST).
Deoxyfluorination: Another approach is the deoxyfluorination of alcohols or carbonyl compounds using reagents like sulfuryl fluoride and tetra-n-butylammonium fluoride (TBAF).
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4,4-Difluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form fluorinated alcohols or reduced to form fluorinated alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Electrophilic Addition: Halogens like bromine (Br₂) or hydrogen halides (HCl, HBr) are commonly used for addition reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products Formed
Substitution: Products include fluorinated butenes with different substituents.
Addition: Products include 1,2-dihalobutanes or 1,2-dihydrofluorobutanes.
Oxidation: Products include fluorinated alcohols or ketones.
科学的研究の応用
4,4-Difluorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
作用機序
The mechanism of action of 4,4-Difluorobut-1-ene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, depending on its specific interactions with biological molecules
類似化合物との比較
4,4-Difluorobut-1-ene can be compared with other similar compounds, such as:
1,1-Difluorobutene: Similar in structure but with fluorine atoms on the first carbon atom.
1,4-Difluoro-2-butene: Another fluorinated butene with fluorine atoms on the first and fourth carbon atoms
Uniqueness
This compound is unique due to the specific positioning of its fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated butenes.
特性
CAS番号 |
119255-11-7 |
|---|---|
分子式 |
C4H6F2 |
分子量 |
92.09 g/mol |
IUPAC名 |
4,4-difluorobut-1-ene |
InChI |
InChI=1S/C4H6F2/c1-2-3-4(5)6/h2,4H,1,3H2 |
InChIキー |
ABCATIFGNSHDMN-UHFFFAOYSA-N |
正規SMILES |
C=CCC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)

